molecular formula C13H19NOS B6050148 4-[(2-ethoxyphenyl)methyl]thiomorpholine

4-[(2-ethoxyphenyl)methyl]thiomorpholine

Cat. No.: B6050148
M. Wt: 237.36 g/mol
InChI Key: IZJCFGPHHCRWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Ethoxyphenyl)methyl]thiomorpholine is a chemical compound for research use only . The thiomorpholine moiety is a saturated heterocycle featuring both sulfur and nitrogen atoms, which is a structure of significant interest in medicinal chemistry . Thiomorpholine derivatives are frequently investigated as key scaffolds in the development of novel therapeutic agents. For instance, this structural motif has been strategically utilized in the optimization of potent and selective inhibitors, such as mTOR kinase inhibitors for oncology research, where the substitution of a morpholine with a thiomorpholine has been shown to improve cellular potency . Furthermore, the thiomorpholine core is integral to the study of Selective Androgen Receptor Modulators (SARMs), a class of compounds investigated for their tissue-selective anabolic effects on muscle and bone with potential applications in conditions like sarcopenia, osteoporosis, and cancer cachexia . Researchers value this compound as a building block for developing targeted therapies. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(2-ethoxyphenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-2-15-13-6-4-3-5-12(13)11-14-7-9-16-10-8-14/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJCFGPHHCRWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Thiomorpholine, a secondary amine, undergoes nucleophilic substitution with 2-ethoxybenzyl halides in the presence of a base such as triethylamine or sodium carbonate. The reaction typically proceeds in polar aprotic solvents (e.g., dichloromethane or toluene) at room temperature or mild heating (40–50°C). For instance, Example 7 of Patent WO2012101648A1 demonstrates the alkylation of a piperazine derivative with methyl iodide in acetone at 40–45°C, achieving a 90.49% yield. Adapting this approach, 2-ethoxybenzyl chloride reacts with thiomorpholine to form the quaternary ammonium intermediate, which is subsequently neutralized to yield the product.

Work-up and Purification

Post-reaction, the mixture is washed with water to remove excess base and halide salts, followed by extraction with toluene or dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Recrystallization from acetone/water mixtures enhances purity, as evidenced by Patent US20110190495A1, where analogous compounds achieved >98% purity after solvent removal and crystallization.

Table 1: Alkylation Method Parameters

ParameterValueSource
SolventToluene/Dichloromethane
Temperature25–50°C
BaseTriethylamine
Yield80–90%
Purity (HPLC)97–99%

Reductive Amination of 2-Ethoxybenzaldehyde with Thiomorpholine

Reductive amination offers an alternative pathway, bypassing the need for pre-synthesized benzyl halides. This method, inspired by green chemistry principles, utilizes 2-ethoxybenzaldehyde and thiomorpholine in the presence of a reducing agent.

Reaction Optimization

The aldehyde and amine condense to form an imine intermediate, which is reduced in situ using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. Ethanol or methanol serves as the solvent, and mildly acidic conditions (pH 4–6 via acetic acid) facilitate imine formation. Microwave irradiation, as demonstrated in the synthesis of thiomorpholine-containing thiazolones, reduces reaction times from 10 hours to 1 hour while maintaining yields of 55–76%.

Purification Strategy

The crude product is extracted with ethyl acetate, washed with brine, and dried. Column chromatography (silica gel, hexane/ethyl acetate) isolates the pure compound. This approach aligns with the purification of morpholine derivatives described in Patent WO2012101648A1, where solvent distillation and recrystallization yielded >99% chiral purity.

Table 2: Reductive Amination Parameters

ParameterValueSource
Reducing AgentNaBH3CN
SolventEthanol
Temperature25°C (microwave: 80°C)
Yield70–75%
Purity (NMR)>95%

Microwave-Assisted One-Pot Synthesis Using Solid Bases

Microwave-assisted synthesis enhances reaction efficiency, particularly for heterocyclic systems. A one-pot protocol employing MgO as a solid base in ethanol enables rapid coupling of thiomorpholine with 2-ethoxybenzyl halides.

Catalytic and Solvent Systems

MgO, a eco-friendly solid base, facilitates deprotonation of thiomorpholine, enhancing its nucleophilicity. Ethanol, a green solvent, ensures homogeneous mixing under microwave irradiation (300–600 W). This method, adapted from the synthesis of 1,3-thiazol-4(5H)-ones, achieves completion within 1 hour, compared to 10 hours for conventional heating.

Scalability and Environmental Impact

The absence of toxic solvents and reduced energy consumption align with sustainable chemistry goals. Post-reaction, filtration removes MgO, and solvent evaporation yields the crude product. Recrystallization from acetone/water (4:1) affords the pure compound with minimal waste.

Table 3: Microwave Method Parameters

ParameterValueSource
CatalystMgO
Power300–600 W
Time1 hour
Yield70–76%
Purity (MS)>97%

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages:

  • Alkylation offers high yields (80–90%) but requires pre-synthesized benzyl halides.

  • Reductive Amination utilizes readily available aldehydes but involves multi-step work-up.

  • Microwave Synthesis prioritizes speed and sustainability, albeit with marginally lower yields.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Ethoxyphenyl)methyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Ethoxyphenyl)methyl]thiomorpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(2-ethoxyphenyl)methyl]thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiomorpholine ring and the ethoxyphenylmethyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Thiomorpholine derivatives vary widely based on substituent type and position. Key examples include:

Compound Substituent Key Properties
4-[(2-Ethoxyphenyl)methyl]thiomorpholine 2-ethoxyphenylmethyl Moderate electron-donating effect; ethoxy enhances lipophilicity vs. morpholine
4-(4-Nitrophenyl)thiomorpholine 4-nitrophenyl Strong electron-withdrawing nitro group; high lipophilicity; precursor for drug synthesis
4-(2-Chlorophenyl)thiomorpholine 2-chlorophenyl Electron-withdrawing Cl; moderate lipophilicity; antimicrobial potential
4-(Prop-2-yn-1-yl)thiomorpholine Propargyl Alkyne enables click chemistry; used in triazole-based antimicrobial agents
  • Electronic Effects : The 2-ethoxy group donates electrons via resonance, contrasting with the nitro group in 4-(4-nitrophenyl)thiomorpholine, which withdraws electrons. This difference impacts reactivity in downstream reactions (e.g., nitro reduction vs. ethoxy stability) .
  • Lipophilicity : Sulfur in thiomorpholine increases logP compared to morpholine analogs. Substituents like nitro (logP ~2.5) or ethoxy (estimated logP ~2.0) further modulate this property .

Structural and Crystallographic Differences

  • Morpholine vs. Thiomorpholine : The morpholine analog of 4-(4-nitrophenyl)thiomorpholine exhibits distinct solid-state packing due to weaker C–H···O interactions, whereas thiomorpholine forms centrosymmetric dimers via C–H···O bonds and face-to-face aromatic stacking . This structural divergence highlights sulfur’s role in stabilizing intermolecular interactions.

Data Table: Selected Thiomorpholine Derivatives

Compound Molecular Weight Melting Point (°C) Key Applications Reference
This compound 265.38 (calc.) Not reported Hypothesized CNS drugs -
4-(4-Nitrophenyl)thiomorpholine 240.30 109–110 (morpholine analog: 123–124 ) Medicinal chemistry precursor
4-(2-Chlorophenyl)thiomorpholine 241.73 Not reported Antimicrobial research
4-(Prop-2-yn-1-yl)thiomorpholine 155.26 Not reported Click chemistry scaffolds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(2-ethoxyphenyl)methyl]thiomorpholine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, thiomorpholine derivatives are typically prepared by reacting substituted nitrobenzene or chloropyrimidine intermediates with thiomorpholine under basic conditions. Sodium hydroxide in dimethylformamide (DMF) or acetonitrile at elevated temperatures (60–80°C) is commonly used to facilitate these reactions . Key parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of aryl halide to thiomorpholine). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the structure, particularly the ethoxyphenyl and thiomorpholine moieties. X-ray crystallography provides definitive stereochemical details, as seen in related compounds where hydrogen bonding (C–H⋯O/F interactions) stabilizes crystal packing . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., C–S stretch at ~650 cm⁻¹). For purity assessment, HPLC with UV detection (λ = 254 nm) is advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Methodological Answer : SAR studies should focus on modifying the thiomorpholine ring and ethoxyphenyl substituents. For example:

  • Oxidation of the thiomorpholine sulfur using meta-chloroperoxybenzoic acid (MCPBA) or Oxone® generates sulfoxide/sulfone analogs, which alter lipophilicity and metabolic stability .
  • Substitution on the ethoxyphenyl group (e.g., halogenation, methoxy variants) can enhance target binding. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) identifies critical interactions .
  • LogP optimization : Measure partition coefficients experimentally (shake-flask method) or via computational tools (e.g., SwissADME) to balance solubility and membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data for thiomorpholine derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Metabolic instability : The thiomorpholine sulfur is susceptible to oxidation in vivo, generating active metabolites (e.g., sulfoxides). Use LC-MS/MS to track metabolite formation in biological matrices .
  • Assay variability : Standardize in vitro assays (e.g., kinase inhibition) using positive controls (e.g., staurosporine) and replicate experiments across cell lines .
  • Crystal polymorphism : Characterize solid-state forms via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD), as polymorphism can affect solubility and bioavailability .

Q. How does this compound interact with biological targets, and what mechanistic insights exist?

  • Methodological Answer : The compound’s mechanism may involve:

  • Kinase inhibition : Molecular dynamics simulations suggest the thiomorpholine group occupies hydrophobic pockets in kinase active sites, while the ethoxyphenyl moiety engages π-π stacking with aromatic residues .
  • Enzyme modulation : For antimicrobial activity, thiomorpholine derivatives disrupt bacterial membrane integrity or inhibit enzymes like dihydrofolate reductase (DHFR). Use MIC assays and enzyme kinetics (Km/Vmax analysis) to validate .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki values), while mutagenesis studies identify critical binding residues .

Experimental Design & Data Analysis

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • ADME prediction : SwissADME or ADMETLab 2.0 estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Density functional theory (DFT) : Gaussian or ORCA software calculates molecular orbitals, electrostatic potentials, and reaction pathways (e.g., oxidation of thiomorpholine sulfur) .
  • Molecular docking : AutoDock or Schrödinger Suite models protein-ligand interactions. Validate with experimental IC₅₀ data from dose-response assays .

Q. How can researchers mitigate synthetic challenges, such as low yields or impurity formation, during scale-up?

  • Methodological Answer :

  • Process optimization : Use design of experiments (DoE) to evaluate variables (temperature, catalyst loading). For example, a central composite design (CCD) optimizes reaction yield .
  • Impurity profiling : LC-MS identifies by-products (e.g., de-ethylated derivatives). Implement in-line FTIR for real-time monitoring of intermediates .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF to improve sustainability and ease of purification .

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